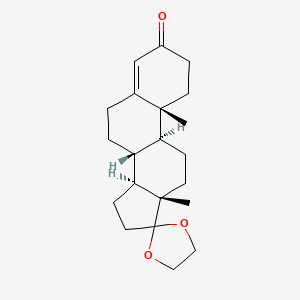

17,17-(Ethylenedioxy)androst-4-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWIKRQOPJCDM-DEPCRRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 17,17-(Ethylenedioy)androst-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a crucial intermediate in the synthesis of various steroidal compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic transformation.

Introduction

The selective protection of carbonyl groups is a fundamental strategy in the multi-step synthesis of complex organic molecules like steroids. This compound is synthesized from androst-4-ene-3,17-dione, a steroid with two ketone functionalities at the C3 and C17 positions. The synthesis involves the selective protection of the more reactive C17 ketone as a cyclic ketal using ethylene glycol. This chemoselectivity is pivotal for subsequent modifications at other positions of the steroid nucleus. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and requires the removal of water to drive the equilibrium towards the formation of the desired product.[1]

Reaction Principle and Specificity

The formation of this compound is a classic example of carbonyl group protection via ketalization. The general mechanism involves the acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group.

The selectivity for the C17 ketone over the C3 ketone in androst-4-ene-3,17-dione is attributed to the electronic and steric environment of the two carbonyl groups. The C3 ketone is part of an α,β-unsaturated system, which makes it less electrophilic compared to the saturated C17 ketone. This difference in reactivity allows for the selective protection of the C17 position under controlled reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Androst-4-ene-3,17-dione | [2] |

| Protecting Agent | Ethylene glycol | [1][2] |

| Catalyst | p-Toluenesulfonic acid (TsOH) | [1] |

| Solvent | Toluene or similar azeotrope-forming solvent | [1] |

| Apparatus | Dean-Stark apparatus for water removal | [1] |

| Molar Ratio (Androst-4-ene-3,17-dione : Ethylene glycol) | 1 : (1-40) | [2] |

| Water Removal Agent (optional) | Trimethyl orthoformate or triethyl orthoformate | [2] |

| Reaction Condition | Reflux | [1] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Androst-4-ene-3,17-dione

-

Ethylene glycol

-

p-Toluenesulfonic acid (TsOH) monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., methanol, ethanol, or acetone)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

-

NMR spectrometer and/or other analytical instruments for characterization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add androst-4-ene-3,17-dione, a sufficient amount of toluene to dissolve the steroid, and an excess of ethylene glycol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, thereby driving the reaction to completion. Continue the reflux until no more water is collected in the trap.

-

Reaction Quenching and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone) to yield pure this compound.

-

Characterization: Characterize the purified product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is a compound of interest in the fields of cosmetics and pharmacology. Its primary mechanism of action involves the inhibition of 5α-reductase and the competitive binding to the androgen receptor.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and known biological activities of this compound.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the known properties of the target compound and includes data for the closely related compound, 17,17-(Ethylenedioxy)androst-4-en-3β-ol, for comparative purposes.

| Property | This compound | 17,17-(Ethylenedioxy)androst-4-en-3β-ol |

| Molecular Formula | C₂₁H₃₀O₃[3] | C₂₁H₃₂O₃[4] |

| Molecular Weight | 330.47 g/mol [3] | 332.48 g/mol [4] |

| Appearance | Off-White Solid[3] | White Solid[4] |

| CAS Number | 1044-89-9[3] | 2428-57-1[4] |

| Melting Point | Data not available | 218.0-220.5 °C[4] |

| Boiling Point | Data not available | 461.0±45.0 °C (Predicted)[4] |

| pKa | Data not available | 14.40±0.60 (Predicted)[4] |

| Solubility | Soluble in DMSO[5] | Soluble in DMSO[4] |

| Storage | 2-8°C Refrigerator[3] | Data not available |

Synthesis and Characterization

Probable Synthesis Workflow

The logical synthesis approach involves the selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Androst-4-ene-3,17-dione would be dissolved in a suitable solvent, such as toluene or benzene.

-

Ketalizing Agent: An excess of ethylene glycol would be added to the solution.

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, would be introduced to facilitate the reaction.

-

Water Removal: The reaction would be heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Workup and Purification: Upon completion, the reaction mixture would be neutralized, washed, and the solvent evaporated. The crude product would then be purified by recrystallization or column chromatography.

Characterization Data:

Experimental NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. Characterization would typically involve:

-

¹H and ¹³C NMR: To confirm the presence of the ethylene ketal group and the overall steroid structure.

-

FTIR Spectroscopy: To identify the disappearance of the C17 ketone and the presence of the C-O bonds of the ketal.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activity and Experimental Protocols

This compound is known to inhibit 5α-reductase and bind to the androgen receptor.[1][2]

Signaling Pathway

The compound's mechanism of action involves interfering with the androgen signaling pathway at two key points.

5α-Reductase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT).

Workflow:

Androgen Receptor Binding Assay (General Protocol)

This competitive binding assay determines the affinity of a compound for the androgen receptor.

Workflow:

References

- 1. DE2558090A1 - PROCESS FOR THE PREPARATION OF 4-ANDROSTENE-3,17-Dione DERIVATIVES - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 17,17-(Ethylenedioxy)androst-4-en-3β-ol CAS#: 2428-57-1 [chemicalbook.com]

- 5. This compound | 活性化合物 | MCE [medchemexpress.cn]

Unveiling the Biological Profile of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a derivative of the endogenous steroid androst-4-ene-3,17-dione. The key structural modification is the protection of the ketone group at the C17 position as a cyclic ethylene ketal. This modification is significant as the C17 ketone is a site of metabolic conversion. The compound has been noted as an ingredient in cosmetic formulations for applications such as acne treatment and hair growth promotion. These applications strongly suggest that its mechanism of action involves the modulation of androgen-dependent processes in the skin, primarily through the inhibition of 5α-reductase and subsequent reduction in dihydrotestosterone (DHT) levels.

This guide will explore the biological context of this activity, provide comparative data from related compounds, and outline the methodologies required to quantitatively assess the biological activity of this compound.

Mechanism of Action: Inhibition of 5α-Reductase

The primary hypothesized biological target of this compound is the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) and is a key driver of androgenic effects in tissues such as the prostate, skin, and hair follicles. By inhibiting 5α-reductase, the production of DHT is reduced, leading to a decrease in androgen receptor activation.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated nuclear transcription factor. In the absence of a ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Binding of an androgen, such as DHT, induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival. Inhibition of 5α-reductase disrupts this cascade by limiting the availability of the potent AR ligand, DHT.

In Vitro Effects of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is noted for its potential activity in cosmetic and pharmaceutical applications. This technical guide provides a comprehensive overview of its anticipated in vitro effects, based on available data for the compound and its structural analogs. The primary mechanisms of action are suggested to be the inhibition of 5α-reductase and the modulation of androgen receptor binding. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this document presents hypothetical data and experimental protocols derived from studies on closely related androstenedione derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a steroid molecule with a protective ethylenedioxy group at the C-17 position. This modification prevents the ketone at C-17 from being readily reduced, potentially altering its biological activity compared to the parent compound, androst-4-ene-3,17-dione. General information suggests its utility in cosmetic formulations for conditions like acne and for promoting hair growth, pointing towards an anti-androgenic mechanism of action.[1] The primary targets are believed to be 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT), and the androgen receptor (AR).

Putative Mechanisms of Action

The in vitro effects of this compound are thought to be centered around two key molecular targets in androgen signaling:

-

5α-Reductase Inhibition: By inhibiting 5α-reductase, the compound would decrease the production of DHT, a key driver of androgenic effects in tissues such as the skin and prostate.

-

Androgen Receptor Binding: The compound may directly interact with the androgen receptor, potentially acting as a competitive antagonist to prevent the binding of endogenous androgens like testosterone and DHT.[1]

Quantitative Data Summary (Hypothetical)

Due to the absence of specific published quantitative data for this compound, the following table presents hypothetical values based on data from related androstenedione derivatives. These values are for illustrative purposes to guide experimental design.

| Assay | Target | Parameter | Hypothetical Value | Reference Compound | Reference Value |

| 5α-Reductase Inhibition | Human 5α-reductase type 1 | IC50 | 10-50 µM | 4-hydroxyandrost-4-ene-3,17-dione | 15-29 µM[2] |

| 5α-Reductase Inhibition | Human 5α-reductase type 2 | IC50 | 5-25 µM | 4-hydroxyandrost-4-ene-3,17-dione | 15-29 µM[2] |

| Androgen Receptor Binding | Rat prostate androgen receptor | Kd | 500-1000 nM | Androst-4-ene-3,17-dione | 648 nM[3] |

| Androgen Receptor Binding | Rat prostate androgen receptor | RBA | 0.1-1% | 4-hydroxyandrost-4-ene-3,17-dione | 0.085% (vs. mibolerone)[2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

5α-Reductase Inhibition Assay

This protocol is adapted from methods used for other steroidal inhibitors.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 5α-reductase isoenzymes.

Materials:

-

Human recombinant 5α-reductase type 1 or 2

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound

-

Finasteride (positive control)

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system with a suitable column for steroid separation

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the assay buffer, NADPH, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding testosterone.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the steroids into the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

-

Quantify the amount of DHT produced by comparing it to a standard curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Androgen Receptor Competitive Binding Assay

This protocol is based on established methods for assessing androgen receptor binding.[5]

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

-

Rat prostate cytosol or purified human androgen receptor

-

[3H]-Mibolerone or [3H]-DHT (radioligand)

-

This compound

-

Unlabeled DHT (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In assay tubes, add the radioligand at a fixed concentration.

-

Add either the test compound at various concentrations, unlabeled DHT (for non-specific binding), or buffer (for total binding).

-

Add the androgen receptor preparation to each tube.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Putative mechanism of this compound action.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17,17-(ethylenedioxy)androst-4-en-3-one, its derivatives, and analogs. This class of steroidal compounds has garnered interest for its potential applications in cosmetics and as a scaffold for the development of novel therapeutics. This document details the synthesis, biological activities, and relevant experimental protocols associated with these compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of pertinent biological pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of the androstane steroid nucleus. The defining feature of this parent compound is the ethylenedioxy group protecting the ketone at the C17 position. This modification prevents metabolic reduction at this site and alters the molecule's overall physicochemical properties, influencing its biological activity.

This structural motif serves as a foundational scaffold for the synthesis of a variety of derivatives and analogs. Research into these compounds has primarily focused on their potential as inhibitors of enzymes involved in androgen metabolism, such as 5α-reductase, and as modulators of the androgen receptor (AR). Consequently, these molecules have been investigated for applications in conditions related to androgen activity, including acne, hair loss, and prostate cancer.[1] This guide will explore the synthesis, biological evaluation, and mechanisms of action of this compound and its related compounds.

Synthesis and Characterization

The synthesis of this compound typically starts from the readily available steroid precursor, androst-4-ene-3,17-dione. The key transformation is the selective ketalization of the C17 ketone.

General Synthesis Protocol: Ketalization of Androst-4-ene-3,17-dione

A common method for the synthesis of this compound involves the reaction of androst-4-ene-3,17-dione with ethylene glycol in the presence of an acid catalyst.

Reaction Scheme:

Experimental Procedure (Exemplary):

-

Reaction Setup: A solution of androst-4-ene-3,17-dione in a suitable organic solvent (e.g., toluene, benzene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reagents: An excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux. The azeotropic removal of water using the Dean-Stark trap drives the equilibrium towards the formation of the ketal.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization Data (Hypothetical):

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.75 (s, 1H, C4-H), 3.95-3.85 (m, 4H, -O-CH₂-CH₂-O-), 2.50-1.20 (m, steroid backbone protons), 1.22 (s, 3H, C19-H₃), 0.90 (s, 3H, C18-H₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.5 (C3), 171.2 (C5), 124.0 (C4), 119.8 (C17), 65.5, 64.8 (-O-CH₂-CH₂-O-), ... (other steroid backbone carbons).

-

-

Infrared (IR) Spectroscopy: (KBr, cm⁻¹): ~2940 (C-H stretch), ~1665 (C=O, α,β-unsaturated ketone), ~1615 (C=C), ~1090 (C-O, ketal).

-

Mass Spectrometry (MS): m/z [M]+ calculated for C₂₁H₃₀O₃: 330.22; found 330.22.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, primarily as inhibitors of enzymes in the androgen signaling pathway and as cytotoxic agents against cancer cell lines.

5α-Reductase Inhibition

This compound and its analogs are known to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Inhibition of this enzyme is a key strategy in the management of benign prostatic hyperplasia and androgenic alopecia.

Aromatase Inhibition

Aromatase is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. Inhibition of aromatase is a validated therapeutic approach for hormone-receptor-positive breast cancer. Several androst-4-en-3-one derivatives have been evaluated for their aromatase inhibitory activity.

Anticancer Activity

The cytotoxic effects of various androstane derivatives have been explored against a range of cancer cell lines. Modifications at different positions of the steroid nucleus can lead to compounds with significant anti-proliferative effects.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound derivatives and related analogs. Due to the limited publicly available data for the parent compound, the tables include data for a broader range of androst-4-en-3-one derivatives to provide a structure-activity relationship (SAR) context.

Table 1: In Vitro Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Finasteride | 5α-Reductase Type II | Enzymatic | 0.005 | - | [Generic Data] |

| Dutasteride | 5α-Reductase Type I & II | Enzymatic | Type I: 0.007, Type II: 0.006 | - | [Generic Data] |

| 4-Hydroxyandrost-4-ene-3,17-dione | Aromatase | Human Placental Microsomes | 1.2 | - | [2] |

| 3-deoxy-3β-hydroxyandrost-4-ene-6,17-dione | Aromatase | Human Placental Microsomes | 3.3 | 0.61 | [2] |

| 4-Methoxy-4-androstene-3,17-dione | Aromatase | LNCaP cells | - | 1.12 | [3] |

| 4-Hydroxy-4-androstene-3,17-dione | Aromatase | LNCaP cells | - | 3.28 | [3] |

Table 2: In Vitro Anticancer Activity Data

| Compound/Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 17β-N-[3,5-bis(trifluoromethyl)phenylcarbamoyl]androst-4-ene-3-one | LNCaP | SRB Assay | < 50 | [4] |

| 17β-N-(1,3-thiazol-2-ylcarbamoyl)androst-4-ene-3-one | LNCaP | SRB Assay | < 50 | [4] |

| Doxorubicin (Control) | MCF-7 | MTT Assay | ~0.1 | [Generic Data] |

| Tamoxifen (Control) | MCF-7 | MTT Assay | 0.12 ± 0.03 | [5] |

| Tamoxifen (Control) | PC-3 | MTT Assay | 0.26 ± 0.01 | [5] |

| Progesterone Derivative 17 | MCF-7 | MTT Assay | 4.0 ± 0.02 | [5] |

| Progesterone Derivative 18 | PC-3 | MTT Assay | 3.14 ± 0.4 | [5] |

Table 3: Pharmacokinetic Parameters (Hypothetical for an oral derivative)

| Parameter | Value | Unit |

| Cₘₐₓ | 150 | ng/mL |

| Tₘₐₓ | 2.5 | hours |

| AUC₀-₂₄ | 1200 | ng·h/mL |

| t₁/₂ | 8 | hours |

| Bioavailability | 30 | % |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives and analogs.

5α-Reductase Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibitory activity of test compounds on 5α-reductase in a cellular context.

-

Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3) or dermal papilla cells, which endogenously express 5α-reductase, are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., finasteride) are included. Testosterone is added as the substrate for the enzyme.

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for the enzymatic conversion of testosterone to DHT.

-

Extraction: The culture medium is collected, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).

-

Quantification: The concentrations of testosterone and DHT in the extracts are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition of DHT formation by the test compounds is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Aromatase Activity Assay (Cell-Based)

This protocol outlines a method to measure the inhibition of aromatase activity in a cellular system.

-

Cell Culture: A suitable cell line expressing aromatase, such as the human ovarian granulosa-like tumor cell line KGN, is used.

-

Seeding: Cells are seeded in 96-well plates and cultured until they reach a desired confluency.

-

Treatment: The cells are treated with various concentrations of the test compounds, a vehicle control, and a positive control inhibitor (e.g., letrozole) for a defined pre-incubation period.

-

Substrate Addition: The substrate for aromatase, androstenedione, is added to each well, and the plates are incubated for a further period to allow for the conversion to estrone.

-

Sample Collection: A sample of the culture medium is collected from each well.

-

Quantification: The concentration of estrone in the culture medium is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of aromatase inhibition is calculated by comparing the estrone levels in the treated wells to the vehicle control wells. IC₅₀ values are then calculated from the dose-response curves.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[7]

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Androgen Receptor (AR) Binding Assay

This competitive binding assay determines the ability of a test compound to bind to the androgen receptor.

-

Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using a recombinant human AR protein.

-

Assay Setup: In a multi-well plate, a constant amount of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) and the AR preparation are incubated with varying concentrations of the test compound.

-

Competition: The test compound competes with the radiolabeled androgen for binding to the AR.

-

Separation: After incubation, the bound and free radiolabeled androgens are separated. This can be achieved by methods such as hydroxylapatite precipitation or size exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding of the radiolabeled androgen is plotted against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled androgen, is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are primarily mediated through their interaction with key components of the androgen signaling pathway.

5α-Reductase and Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen signaling pathway and the point of intervention for 5α-reductase inhibitors.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening steroidal compounds for potential anticancer activity.

Conclusion

This compound and its derivatives represent a versatile class of steroidal compounds with potential applications in both cosmetics and medicine. Their ability to modulate the androgen signaling pathway, particularly through the inhibition of 5α-reductase, makes them interesting candidates for further investigation in androgen-related conditions. Furthermore, the androstane scaffold continues to be a fruitful starting point for the development of novel anticancer agents. This technical guide has provided a foundational overview of the synthesis, biological activity, and experimental evaluation of these compounds. It is hoped that the compiled data, detailed protocols, and pathway visualizations will serve as a valuable resource for researchers and professionals in the field, facilitating further discovery and development in this area of medicinal chemistry.

References

- 1. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 17β-N-arylcarbamoylandrost-4-en-3-one derivatives and their anti-proliferative effect on human androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pattern hair loss - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

Spectroscopic Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthetic steroid derivative, 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible databases, this document focuses on the anticipated spectroscopic characteristics derived from the analysis of its core chemical structure and related androstane analogues. Detailed, generalized experimental protocols for the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for professionals in drug development and scientific research.

Introduction

This compound is a synthetic derivative of the androstane steroid family. The core structure, androst-4-en-3-one, is a foundational scaffold for numerous biologically active hormones, including testosterone. The presence of the ethylenedioxy group at the C-17 position acts as a protecting group for the ketone functionality, a common strategy in steroid synthesis to allow for selective reactions at other positions of the molecule. Accurate structural elucidation and purity assessment are critical for any research or development involving this compound, necessitating a thorough spectroscopic analysis. This guide outlines the expected spectroscopic data and provides robust experimental methodologies for its acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | 5.7 - 5.8 | s | Olefinic proton of the α,β-unsaturated ketone. |

| Ethylene Bridge (-O-CH₂-CH₂-O-) | 3.8 - 4.0 | m | Protons of the ethylenedioxy group. |

| H-18 (CH₃) | 0.8 - 0.9 | s | Angular methyl group protons. |

| H-19 (CH₃) | 1.2 - 1.3 | s | Angular methyl group protons. |

| Other Steroid Backbone Protons | 0.7 - 2.5 | m | Complex overlapping multiplets. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 199 - 201 | Carbonyl carbon of the α,β-unsaturated ketone. |

| C-5 | 170 - 172 | Quaternary olefinic carbon. |

| C-4 | 123 - 125 | Methine olefinic carbon. |

| C-17 | 110 - 112 | Ketal carbon. |

| Ethylene Bridge (-O-C H₂-C H₂-O-) | 64 - 66 | Carbons of the ethylenedioxy group. |

| C-18 | 14 - 16 | Angular methyl carbon. |

| C-19 | 17 - 19 | Angular methyl carbon. |

| Other Steroid Backbone Carbons | 20 - 55 | Aliphatic carbons of the steroid rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1660 - 1680 | Strong |

| C=C (alkene) | 1610 - 1630 | Medium |

| C-O (ketal) | 1050 - 1150 | Strong |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 330.22 | Molecular ion peak for C₂₁H₃₀O₃. |

| [M - C₂H₄O]⁺ | 286.21 | Loss of ethylene oxide from the protecting group. |

| [M - C₂H₅O₂]⁺ | 271.19 | Fragmentation of the ethylenedioxy group. |

| Androstane backbone fragments | Various | Complex pattern characteristic of the steroid nucleus. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of steroid compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the steroid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (adjust for concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096 (adjust for concentration and time).

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard instrument-provided pulse programs.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

Adjust the number of increments and scans to achieve desired resolution and signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze peak multiplicities and coupling constants.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (~1-2 mg) of the solid steroid sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background scan with an empty sample compartment.

-

-

Data Acquisition and Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the steroid sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation of the analyte from any impurities.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 100-500.

-

Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature for maximum ion intensity of the target analyte.

-

For tandem MS (MS/MS), select the precursor ion (e.g., m/z 331 for [M+H]⁺) and apply a suitable collision energy to generate fragment ions.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a steroid compound.

Caption: Workflow for the Spectroscopic Analysis of a Steroid.

Conclusion

The spectroscopic analysis of this compound, while not directly documented with experimental data in the public domain, can be approached with a high degree of confidence through the application of established analytical techniques and the interpretation of data based on its known structural components. This technical guide provides researchers, scientists, and drug development professionals with the predicted spectroscopic data and detailed experimental protocols necessary to perform a thorough characterization of this and similar steroid compounds. The successful application of these methodologies will ensure accurate structural verification and purity assessment, which are fundamental to advancing research and development in the field of steroid chemistry.

An In-depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous steroid 4-androstene-3,17-dione. This compound is primarily utilized in research settings to investigate androgen-dependent pathways. Its key structural feature is the selective protection of the C-17 ketone group as a cyclic ethylene ketal, leaving the C-3 ketone available for interaction. This modification makes it a valuable tool for studying the specific roles of different functional groups on the steroid backbone in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, its proposed mechanism of action, and detailed experimental protocols for evaluating its biological activity.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Its chemical structure is characterized by the androstane skeleton with a ketone at the C-3 position, a double bond between C-4 and C-5, and a 1,3-dioxolane ring at the C-17 position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1044-89-9 | [1] |

| Molecular Formula | C₂₁H₃₀O₃ | [1] |

| Molecular Weight | 330.47 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Comparative Physicochemical Properties of 4-Androstene-3,17-dione (Parent Compound)

| Property | Value | Reference |

| CAS Number | 63-05-8 | |

| Molecular Formula | C₁₉H₂₆O₂ | |

| Molecular Weight | 286.41 g/mol | |

| Melting Point | 173-174 °C |

Synthesis

The synthesis of this compound involves the selective protection of the C-17 ketone of 4-androstene-3,17-dione. The C-17 ketone is more susceptible to ketalization than the α,β-unsaturated C-3 ketone due to less steric hindrance and greater reactivity.

Generalized Experimental Protocol: Selective Ketalization

Objective: To selectively protect the C-17 ketone of 4-androstene-3,17-dione using ethylene glycol.

Materials:

-

4-Androstene-3,17-dione

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Benzene or Toluene (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of 4-androstene-3,17-dione in benzene or toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

An excess of ethylene glycol (typically 2-5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added to the flask.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram 1: Synthesis Workflow

Synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is reported to be an inhibitor of 5α-reductase and to inhibit the binding of dihydrotestosterone (DHT) to the androgen receptor (AR).[2][3] This dual mechanism suggests its potential as a research tool for studying conditions related to androgen excess, such as acne and androgenetic alopecia.[2][3]

Inhibition of 5α-Reductase

5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound can reduce the local concentration of DHT in androgen-sensitive tissues.

Androgen Receptor Binding

The androgen receptor is a nuclear receptor that, upon binding to androgens like DHT, translocates to the nucleus and regulates gene expression. By competitively inhibiting the binding of DHT to the AR, this compound can further attenuate androgen signaling.

Diagram 2: Proposed Mechanism of Action

Inhibition of the androgen signaling pathway.

Table 3: Quantitative Biological Data (Not Available)

| Assay | IC₅₀ / Kᵢ / Kₐ | Reference |

| 5α-Reductase Inhibition | Data not publicly available | |

| Androgen Receptor Binding | Data not publicly available |

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the 5α-reductase enzyme.

Materials:

-

Rat liver or prostate microsomes (as a source of 5α-reductase)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride or Dutasteride (positive control)

-

Buffer solution (e.g., phosphate buffer, pH 6.5-7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system or liquid chromatography-mass spectrometry (LC-MS) system for quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the buffer solution, NADPH, and the microsomal enzyme preparation.

-

Add varying concentrations of the test compound or the positive control to the tubes. A vehicle control (solvent only) should also be included.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding testosterone.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling and addition of an organic solvent.

-

Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for analysis.

-

Quantify the amount of DHT produced using HPLC or LC-MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram 3: 5α-Reductase Inhibition Assay Workflow

Workflow for 5α-reductase inhibition assay.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) or the inhibitory constant (Kᵢ) of this compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol or a recombinant androgen receptor preparation

-

Radiolabeled androgen (e.g., ³H-DHT)

-

This compound (test compound)

-

Unlabeled DHT (for determining non-specific binding and as a reference competitor)

-

Buffer solution (e.g., Tris-EDTA buffer)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a series of tubes, add a constant amount of the androgen receptor preparation and the radiolabeled androgen.

-

Add increasing concentrations of the unlabeled test compound to these tubes.

-

Include tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen plus a large excess of unlabeled DHT (non-specific binding).

-

Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.

-

Quantify the amount of bound radioactivity in each tube using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Diagram 4: Androgen Receptor Binding Assay Logic

Logical flow of a competitive binding assay.

Conclusion

This compound is a valuable research chemical for investigating the androgen signaling pathway. Its selective modification at the C-17 position allows for targeted studies on the roles of different functional groups in steroid-receptor interactions and enzyme inhibition. While quantitative biological data for this specific compound is not widely published, the standardized experimental protocols provided in this guide offer a clear path for researchers to characterize its activity. Further studies are warranted to fully elucidate the potency and selectivity of this compound as a modulator of androgen action, which could provide valuable insights for the development of novel therapeutics for androgen-dependent disorders.

References

17,17-(Ethylenedioxy)androst-4-en-3-one: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound. While it is referenced in commercial contexts, particularly as an ingredient in cosmetic formulations for acne and hair growth, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data. This document summarizes the available information and highlights the current gaps in the scientific understanding of this compound.

Chemical and Physical Properties

Based on information from chemical suppliers, the basic properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1044-89-9 |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.47 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C Refrigerator |

Synthesis

A generalized workflow for such a synthesis can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Commercial sources claim that this compound can inhibit 5α-reductase activity and the binding of dihydrotestosterone (DHT) to the androgen receptor.[1] This proposed mechanism suggests its potential utility in androgen-dependent conditions.

Proposed Signaling Pathway Inhibition:

Caption: Proposed mechanism of action for this compound.

However, a critical gap exists in the scientific literature, as no peer-reviewed studies providing quantitative data on its inhibitory potency (e.g., IC₅₀ values for 5α-reductase isozymes) or binding affinity for the androgen receptor could be located.

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are absent from the public scientific domain. A generalized workflow for a 5α-reductase inhibition assay is presented below for conceptual understanding.

Hypothetical Experimental Workflow for 5α-Reductase Inhibition Assay:

Caption: Conceptual workflow for a 5α-reductase inhibition assay.

Quantitative Data

A thorough search of scientific databases and journals did not yield any publicly available quantitative data regarding the biological activity of this compound. This includes:

-

Spectroscopic Data: No published NMR, IR, or Mass Spectrometry data for structural confirmation could be found.

-

Biological Activity: There are no peer-reviewed reports on IC₅₀ values, Ki values, or binding affinities.

-

Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME) is publicly available.

Conclusion

While this compound is commercially available and marketed for cosmetic applications with a proposed mechanism of action, there is a notable absence of supporting scientific data in the public domain. For researchers, scientists, and drug development professionals, this presents a significant challenge in evaluating its potential. The lack of detailed synthetic protocols, spectroscopic characterization, and quantitative biological data means that any investigation into this compound would require starting from foundational chemical and biological characterization. Future research published in peer-reviewed journals would be necessary to substantiate the claimed biological effects and to fully understand the pharmacological profile of this molecule.

References

Methodological & Application

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous prohormone androstenedione.[1][2] This compound is of interest in various research fields due to its potential to modulate androgen signaling pathways. Its primary proposed mechanism of action involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), and potentially interfering with the binding of androgens to the androgen receptor (AR).[1][2] These properties make it a candidate for investigation in androgen-dependent conditions, including prostate cancer, androgenic alopecia, and acne.

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, with a focus on androgen-sensitive prostate cancer cell lines.

Chemical Properties and Handling

| Property | Value |

| Synonyms | 4-androstene-3,17-dione-17-cyclic ethylene ketal |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous media. |

| Storage | Store at -20°C for long-term stability. Protect from light and moisture. |

Stock Solution Preparation:

For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

-

Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its anti-androgenic properties. The proposed mechanisms of action are:

-

5α-Reductase Inhibition: The compound is suggested to inhibit the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT.[1][2] DHT is a more potent activator of the androgen receptor than testosterone.

-

Androgen Receptor Modulation: It may also interfere with the binding of androgens like DHT to the androgen receptor, further attenuating androgen signaling.[1]

The unketalized precursor, 4-androstene-3,17-dione, is known to bind to the androgen receptor and can be converted to testosterone.[3] The ethylenedioxy group at the C-17 position in this compound is expected to alter its binding affinity and metabolic fate compared to the parent compound.

Signaling Pathway

The androgen receptor signaling pathway is a critical target of this compound.

Caption: Androgen Receptor Signaling Pathway and points of inhibition.

Quantitative Data Summary

While specific quantitative data for this compound in cell culture is limited in publicly available literature, the following table provides illustrative data based on the expected activity of a 5α-reductase inhibitor and weak androgen receptor antagonist. Researchers should determine the precise values experimentally for their specific cell system.

| Cell Line | Assay | Parameter | Illustrative Value |

| LNCaP | Cell Proliferation (MTT) | IC₅₀ (vs. DHT-induced proliferation) | 1 - 10 µM |

| PC-3 (transfected with AR) | AR Reporter Assay | IC₅₀ (vs. DHT-induced activity) | 0.5 - 5 µM |

| Microsomes from LNCaP cells | 5α-Reductase Activity | IC₅₀ | 100 - 500 nM |

| LNCaP | PSA Secretion (ELISA) | IC₅₀ (vs. DHT-induced secretion) | 1 - 15 µM |

Experimental Protocols

General Cell Culture and Maintenance

The human prostate cancer cell line LNCaP is a suitable model for studying the effects of this compound due to its expression of a functional androgen receptor.

-

Cell Line: LNCaP (ATCC® CRL-1740™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for detachment.

Experimental Workflow for Assessing Biological Activity

Caption: General experimental workflow for cell-based assays.

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is designed to assess the effect of this compound on the proliferation of LNCaP cells in the presence of DHT.

Materials:

-

LNCaP cells

-

RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS)

-

This compound stock solution (10 mM in DMSO)

-

Dihydrotestosterone (DHT) stock solution (1 µM in ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture LNCaP cells in RPMI-1640 with 10% CS-FBS for 48 hours to deplete endogenous androgens.

-

Trypsinize and resuspend the cells in the same medium.

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of 17,17-(Ethylenedioy)androst-4-en-3-one in RPMI-1640 with 10% CS-FBS to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare a solution of 1 nM DHT in the same medium.

-

Aspirate the medium from the cells and add the treatment solutions. Include the following controls:

-

Vehicle control (medium with DMSO and ethanol)

-

DHT only (1 nM)

-

Compound only at various concentrations

-

Compound at various concentrations + 1 nM DHT

-

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value for the inhibition of DHT-induced proliferation.

-

Protocol 2: Androgen Receptor Activity - Prostate-Specific Antigen (PSA) Secretion Assay

This protocol measures the secretion of PSA, a downstream target of AR signaling, from LNCaP cells.

Materials:

-

LNCaP cells

-

RPMI-1640 with 10% CS-FBS

-

This compound stock solution (10 mM in DMSO)

-

DHT stock solution (1 µM in ethanol)

-

24-well cell culture plates

-

Human PSA ELISA kit

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same seeding and treatment procedure as in Protocol 1, but use 24-well plates and seed 100,000 cells per well.

-

Incubate for 48 hours after treatment.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

Store the supernatant at -80°C until analysis.

-

-

ELISA:

-

Perform the PSA ELISA according to the manufacturer's instructions.

-

Create a standard curve using the provided PSA standards.

-

-

Data Analysis:

-

Determine the concentration of PSA in each sample from the standard curve.

-

Normalize the PSA concentration to the total protein content of the cells in each well (can be determined by a BCA assay).

-

Plot the normalized PSA levels against the log of the compound concentration to determine the IC₅₀ for the inhibition of DHT-induced PSA secretion.

-

Protocol 3: Western Blot for Androgen Receptor and Downstream Targets

This protocol is for analyzing the protein levels of the androgen receptor and its downstream targets.

Materials:

-

LNCaP cells

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding, Treatment, and Lysis:

-

Seed 500,000 LNCaP cells per well in 6-well plates and treat as described in the previous protocols.

-

After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., GAPDH).

-

Compare the protein levels between different treatment groups.

-

Conclusion

This compound presents an interesting compound for studying the modulation of androgen signaling. The provided protocols offer a framework for investigating its biological effects in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform dose-response and time-course experiments to fully characterize the activity of this compound. Further studies could also explore its effects on other androgen-sensitive cell lines and its potential for in vivo applications.

References

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of 17,17-(Ethylenedioxy)androst-4-en-3-one, a compound of interest for its potential applications in cosmetics and hair growth research. This document outlines its function as a 5α-reductase inhibitor, a key enzyme in androgen metabolism.

Chemical Information and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Androstene-3,17-dione-17-cyclic ethylene ketal |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

| CAS Number | 2897-93-0 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform |

Synthesis of this compound

The synthesis of this compound is achieved through the selective ketalization of the C-17 ketone of 4-androstene-3,17-dione. The α,β-unsaturated ketone at C-3 is less reactive under these conditions.

Experimental Protocol: Ketalization

Materials:

-

4-Androstene-3,17-dione

-

Ethylene glycol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH)

-

Cyclohexane, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-androstene-3,17-dione (1.0 eq).

-

Add anhydrous cyclohexane to dissolve the starting material.

-

Add ethylene glycol (5.0 eq) and triethyl orthoformate (2.0 eq). Triethyl orthoformate acts as a dehydrating agent.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Purification Protocol

The crude product can be purified using silica gel column chromatography followed by recrystallization.

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector (optional)

-

TLC plates and chamber

-

UV lamp

Procedure: Column Chromatography

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Procedure: Recrystallization

-

Dissolve the purified product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following are predicted key characterization data based on the structure.

| Technique | Expected Observations |

| ¹H NMR | Signals for the ethylenedioxy protons (around 3.9 ppm), a singlet for the vinylic proton at C-4 (around 5.7 ppm), and characteristic signals for the steroid backbone. |

| ¹³C NMR | A signal for the ketal carbon at C-17 (around 110 ppm), signals for the ethylenedioxy carbons (around 65 ppm), signals for the α,β-unsaturated ketone at C-3, C-4, and C-5, and other signals corresponding to the steroid core. |

| IR (Infrared Spectroscopy) | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (around 1665 cm⁻¹), a C=C stretching band (around 1615 cm⁻¹), and C-O stretching bands for the ketal group. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 330.46). |

Biological Activity: 5α-Reductase Inhibition

This compound is reported to be an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Diagram of Signaling Pathway Inhibition:

Caption: Inhibition of 5α-reductase by this compound.

Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for assessing 5α-reductase inhibition.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase) or recombinant human 5α-reductase

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride or Dutasteride (positive controls)

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

Methanol

-

Internal standard (e.g., Mesterolone)

-

LC-MS/MS system

Procedure:

-

Prepare solutions of the test compound and positive controls in DMSO.

-